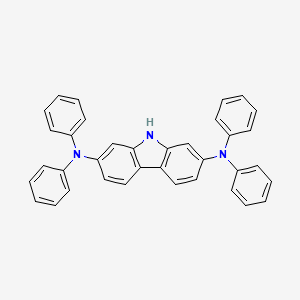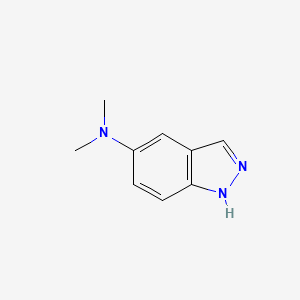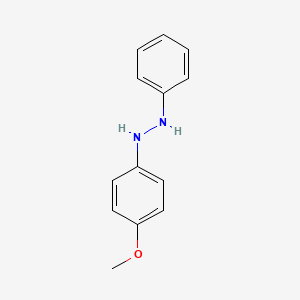
1-(4-Methoxyphenyl)-2-phenylhydrazine
Overview
Description
1-(4-Methoxyphenyl)-2-phenylhydrazine is a chemical compound that is not widely documented. It is related to Acetanisole, an aromatic chemical compound with a sweet, fruity, nutty aroma, similar to vanilla . It’s also related to 1-(4-Methoxyphenyl)ethanol, which is used in steady-state and nanosecond, laser-flash photolysis .
Scientific Research Applications
Molecular Structure Analysis
1-(4-Methoxyphenyl)-2-phenylhydrazine has been utilized in the synthesis and structural analysis of complex organic compounds. For instance, it played a key role in the preparation and characterization of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate. This compound was characterized using various techniques like IR, NMR, and X-ray diffraction, highlighting the utility of 1-(4-Methoxyphenyl)-2-phenylhydrazine in detailed molecular structure studies (Demir et al., 2010).
Corrosion Inhibition
Compounds derived from 1-(4-Methoxyphenyl)-2-phenylhydrazine have been explored for their potential in corrosion inhibition. A study on 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine, a compound related to 1-(4-Methoxyphenyl)-2-phenylhydrazine, revealed its effectiveness as a corrosion inhibitor for mild steel in acidic media. This research provided insights into the application of such compounds in protecting metals from corrosion (Elkadi et al., 2000).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of coordination compounds involving 1-(4-Methoxyphenyl)-2-phenylhydrazine derivatives have been a subject of research. These compounds have shown promising activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as yeast-like fungi, indicating their potential in medical and pharmaceutical applications (Gulea et al., 2019).
Synthesis of Diverse Organic Compounds
1-(4-Methoxyphenyl)-2-phenylhydrazine is used in the synthesis of various organic compounds with potential pharmacological properties. These include cyclohexenone and indazole derivatives, demonstrating its versatility in organic synthesis and potential in drug development (Vyas et al., 2009).
Green Chemistry Applications
This compound has also found applications in green chemistry. For instance, it was used in the synthesis of pyranopyrazoles, showcasing the use of 1-(4-Methoxyphenyl)-2-phenylhydrazine in environmentally friendly chemical reactions (Zolfigol et al., 2013).
Textile Industry
In the textile industry, derivatives of 1-(4-Methoxyphenyl)-2-phenylhydrazine have been used to create novel azo disperse dyes for dyeing polyester and nylon fabrics. This application highlights its role in industrial dyeing processes (Metwally et al., 2013).
Antidepressant Properties
Research into the antidepressant properties of derivatives of this compound has been conducted, indicating its potential application in the development of new antidepressant drugs. This research contributes to the understanding of the pharmacological properties of these compounds (Palaska et al., 2001).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEHMALGJMHWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489583 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953-12-8 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50489583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

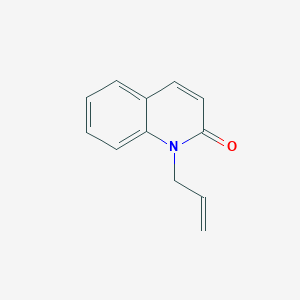
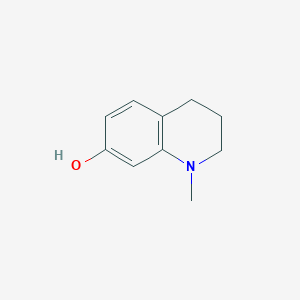

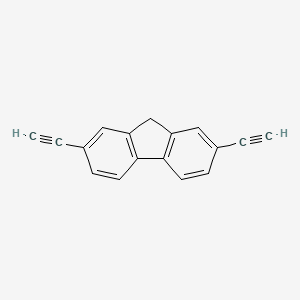
![Imidazo[1,2-a]pyrazin-3-ylmethanamine](/img/structure/B3059120.png)

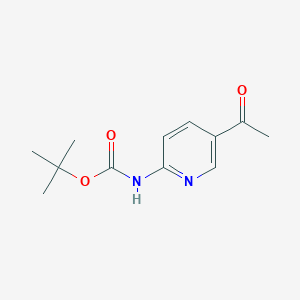
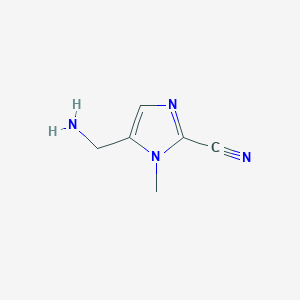

![Thieno[2,3-d]thiazole, 5-butyl-2-[[4-(1-pyrrolidinyl)phenyl]azo]-](/img/structure/B3059128.png)
![3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B3059129.png)
